molecular formula C5H10O2 B3050401 2-Ethyl-1,3-dioxolane CAS No. 2568-96-9

2-Ethyl-1,3-dioxolane

Cat. No.: B3050401
CAS No.: 2568-96-9
M. Wt: 102.13 g/mol
InChI Key: WEBRDDDJKLAXTO-UHFFFAOYSA-N
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Description

2-Ethyl-1,3-dioxolane is an organic compound with the molecular formula C5H10O2. It is a colorless liquid with a distinct odor and is relatively stable under normal conditions. This compound is part of the dioxolane family, which are heterocyclic acetals commonly used in various chemical applications .

Safety and Hazards

2-Ethyl-1,3-dioxolane is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause serious eye irritation .

Future Directions

The hydrolysis of 2-ethyl-1,3-dioxolane (2ED) to re-obtain ethylene glycol (EG) is a significant step in recovering EG from an EG and 1,2-BDO azeotropic mixture via a reversible-reaction-assisted intensification process . This process has potential for industrial application and represents a promising direction for future research .

Mechanism of Action

Target of Action

2-Ethyl-1,3-dioxolane is a type of organic compound known as a dioxolane . Dioxolanes are used as solvents and as co-monomers in polyacetals . The primary targets of this compound are carbonyl compounds, where it acts as a protective group .

Mode of Action

This compound interacts with its targets through a process known as acetalization . This involves the reaction of a carbonyl compound with 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst . The result is the formation of a ketal, which is a more stable compound .

Biochemical Pathways

The acetalization process involving this compound affects the biochemical pathways of carbonyl compounds . The formation of a ketal alters the reactivity of the carbonyl compound, protecting it from further reactions . This can be particularly useful in multi-step organic synthesis, where certain functional groups need to be protected while others are modified .

Pharmacokinetics

Its properties as a dioxolane suggest that it is likely to have good solubility in organic solvents . Its boiling point is 379 K , indicating that it is a volatile compound. More research is needed to fully understand its ADME properties and their impact on bioavailability.

Result of Action

The primary result of the action of this compound is the formation of a ketal from a carbonyl compound . This transformation protects the carbonyl group from further reactions, allowing other functional groups in the molecule to be selectively modified .

Action Environment

The action of this compound is influenced by several environmental factors. The presence of a Brönsted or a Lewis acid catalyst is necessary for the acetalization process . The reaction is also sensitive to the solvent used, with toluene often used due to its ability to continuously remove water from the reaction mixture . Temperature can also influence the reaction, with higher temperatures typically increasing the reaction rate .

Properties

IUPAC Name

2-ethyl-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-2-5-6-3-4-7-5/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBRDDDJKLAXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1OCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80180374
Record name 2-Ethyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80180374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2568-96-9
Record name 2-Ethyl-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2568-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-1,3-dioxolane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002568969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80180374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-1,3-dioxolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.101
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-ethyl-1,3-dioxolane in ethylene glycol recovery?

A: this compound (2ED) plays a crucial role in recovering ethylene glycol (EG) from mixtures containing EG and 1,2-butanediol (1,2-BDO). The process involves a reversible reaction-assisted intensification approach where 2ED is hydrolyzed to yield EG. [] This hydrolysis can be effectively achieved through reactive distillation using a structured catalytic packing unit with KRD-002 ion-exchange resin. Pilot-scale experiments and simulations have demonstrated the efficiency of this method. []

Q2: Are there any side reactions associated with the use of this compound in chemical synthesis?

A: Yes, when this compound derivatives containing a vinyl ether group are involved in hydrosilylation reactions using a silane compound and hexachloroplatinic acid catalyst, several side reactions can occur. [] These include silane-alcohol condensation, primarily with the secondary alcohol of the this compound derivative, leading to silyloxygrafted moieties. Additionally, hydrogen generated during this condensation can partially saturate any residual vinyl ether isomers. The remaining portion of these isomers may cyclize, forming a this compound derivative. []

Q3: Can you describe the liquid-liquid equilibrium behavior of this compound in water-inorganic compound systems?

A: Studies have examined the mutual solubility of this compound (2ED) in water. [] Furthermore, research has explored the liquid-liquid equilibrium behavior of structurally similar substituted dioxolanes like 4-methyl-1,3-dioxolane (4MD), 2-methyl-1,3-dioxolane (2MD), and 2,2-dimethyl-1,3-dioxolane (DMD) in ternary systems with water and inorganic compounds like NaOH, KCl, and CaCl2. []

Q4: What are the potential applications of N,N'-bis(this compound)kryptocyanine (EDKC)?

A: EDKC, a lipophilic cyanine dye, exhibits potential as a photosensitizer in both biological and chemical contexts. Research suggests that EDKC might be beneficial in photodynamic therapy for cancer treatment. [] Its preferential accumulation in carcinoma cell mitochondria compared to normal cells makes it a promising candidate for targeted therapy. Upon exposure to light within the 680-720 nm range, EDKC induces significant cell death in various carcinoma cell lines while demonstrating minimal toxicity towards normal cells. [] This selective phototoxicity stems from EDKC's ability to generate reactive oxygen species upon light activation, leading to mitochondrial damage and ultimately cell death. []

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